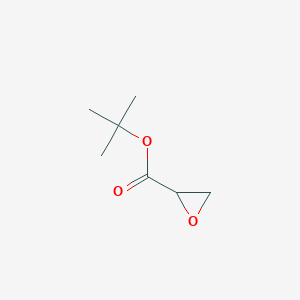

Tert-butyl oxirane-2-carboxylate

Descripción general

Descripción

Tert-butyl oxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a distinctive odor and is primarily used in organic synthesis reactions, especially as an epoxidation reagent in chemical synthesis . The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl oxirane-2-carboxylate can be synthesized by reacting 2-bromo oxirane with tert-butanol under alkaline conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl oxirane-2-carboxylate undergoes various chemical reactions, including:

Ring-opening reactions: These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers.

Epoxidation reactions: The compound acts as an epoxidation reagent in chemical synthesis, facilitating the formation of epoxide structures.

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide

Solvents: Organic solvents such as dichloromethane, toluene

Catalysts: Transition metal catalysts like titanium isopropoxide

Major Products Formed:

β-hydroxypropyl ester: Formed through the reaction between oxirane and carboxylic acid.

Epoxy esters and ethers: Synthesized using this compound as an epoxidation reagent.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Organic Chemistry

Tert-butyl oxirane-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its epoxide functionality enables it to participate in various reactions, including nucleophilic openings and rearrangements. For example, researchers have utilized the compound to synthesize piperidine derivatives fused to tetrahydrofuran rings through intramolecular nucleophilic openings of the oxirane ring.

Protecting Group in Peptide Synthesis

One of the prominent applications of this compound is as a protecting group for amino acids during peptide synthesis. By temporarily capping the amino group, it prevents unwanted side reactions while allowing for peptide bond formation. Once the peptide chain is complete, the protecting group can be selectively removed to reveal the free amino group for further reactions.

Stereoselective Asymmetric Synthesis

The compound plays a significant role in stereoselective asymmetric synthesis, which is vital for drug development. Researchers have explored its derivatives in enantioselective syntheses to produce specific molecular forms (enantiomers) that exhibit desired biological activities.

Medicinal Chemistry

Potential in Drug Development

this compound and its derivatives are being investigated for their biological activity, particularly concerning enzyme-catalyzed reactions involving epoxides and esters. This research may lead to the development of new pharmaceuticals targeting specific enzymes or metabolic pathways. The compound's ability to undergo various transformations enhances its potential as an intermediate in drug synthesis.

Polymer Science

Production of Specialty Chemicals

In industrial applications, this compound is utilized in producing specialty chemicals, including polymers and resins. Its reactivity allows it to undergo chemical transformations that are beneficial for creating materials with specific properties.

Case Studies

| Field | Application | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enabled synthesis of piperidine derivatives; facilitated intramolecular reactions. |

| Medicinal Chemistry | Potential drug development | Investigated as a model substrate for studying enzyme-catalyzed reactions; could lead to new pharmaceuticals targeting specific enzymes. |

| Polymer Science | Production of specialty chemicals | Used in creating polymers and resins through various chemical transformations. |

| Peptide Synthesis | Protecting group for amino acids | Prevented unwanted reactions during peptide bond formation; selective removal after synthesis revealed free amino groups. |

Mecanismo De Acción

The mechanism of action of tert-butyl oxirane-2-carboxylate involves its reactivity as an epoxidation reagent. The compound facilitates the formation of epoxide structures through nucleophilic attack on the oxirane ring. This reaction is crucial in the synthesis of various organic compounds, including resins, plasticizers, and other industrial chemicals .

Comparación Con Compuestos Similares

Tert-butyl (2S)-oxirane-2-carboxylate: A stereoisomer with similar reactivity and applications.

Heteroaryl-substituted oxiranes: Compounds derived from Baylis–Hillman adducts with antifungal and antitubercular activities.

Uniqueness: Tert-butyl oxirane-2-carboxylate is unique due to its stability and versatility as an epoxidation reagent. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in organic synthesis .

Actividad Biológica

Tert-butyl oxirane-2-carboxylate is an organic compound classified as an oxirane or epoxide, which is characterized by its three-membered cyclic ether structure. This compound exhibits significant biological activity due to its ability to interact with various biological targets, including proteins and nucleic acids. This article explores its mechanisms of action, biochemical pathways, and potential applications in scientific research and medicine.

Structure and Reactivity

This compound features a tert-butyl group that imparts steric hindrance, influencing its reactivity. The compound can undergo various chemical reactions, primarily through the opening of its oxirane ring:

- Ring-opening reactions : Catalyzed by nucleophiles such as amines, alcohols, and thiols, leading to the formation of functionalized products.

- Epoxidation reactions : Acts as an epoxidation reagent in synthetic chemistry, facilitating the formation of epoxide structures.

The mechanism of action involves a nucleophilic attack on the strained oxirane ring, which can lead to modifications in target molecules, thus altering their structure and function.

Enzyme Interactions

This compound has been studied for its role as a substrate in enzyme-catalyzed reactions. It is particularly relevant in the study of epoxide hydrolases, which catalyze the hydrolysis of epoxides into diols. This reaction is crucial for the detoxification of epoxide-containing compounds in biological systems.

Pharmacological Potential

Research indicates that this compound may serve as a chiral intermediate in pharmaceutical synthesis. Its unique structure allows for the development of novel drugs targeting specific enzymes or pathways. For instance, it has been utilized in asymmetric synthesis processes to create protease inhibitors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Epoxidation Mechanism Study : A study investigated the diastereoselective epoxidation of methyl α-methylene-β-tert-butyldimethylsilyloxycarboxylate esters, demonstrating that tert-butyl oxirane derivatives can undergo stereospecific transformations with high yields .

- Enzyme-Catalyzed Reactions : Research has shown that this compound can serve as a model substrate for investigating enzyme mechanisms, particularly focusing on how epoxide hydrolases interact with various substrates to produce diols.

- Synthesis Applications : In synthetic chemistry, this compound has been employed in the synthesis of piperidine derivatives and cyclic amino acid esters, showcasing its versatility as a building block for complex organic molecules .

Comparative Analysis

| Property/Aspect | This compound | Similar Compounds |

|---|---|---|

| Chirality | Yes | Varies (e.g., butyl oxirane) |

| Reactivity | High (due to strained ring) | Moderate |

| Biological Target Interaction | Proteins, nucleic acids | Varies |

| Synthetic Applications | Asymmetric synthesis | General organic synthesis |

Propiedades

IUPAC Name |

tert-butyl oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZMUWXOAMOYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92223-80-8 | |

| Record name | tert-Butyl oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.